molecular formula C9H9F3OS B138654 2,6-Dimethyl-4-(trifluoromethylthio)phenol CAS No. 129644-69-5

2,6-Dimethyl-4-(trifluoromethylthio)phenol

Cat. No.: B138654
CAS No.: 129644-69-5
M. Wt: 222.23 g/mol
InChI Key: CKYSTCDWANUKMK-UHFFFAOYSA-N
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Description

2,6-Dimethyl-4-(trifluoromethylthio)phenol is an organic compound that belongs to the class of phenols It is characterized by the presence of two methyl groups at the 2 and 6 positions and a trifluoromethylthio group at the 4 position on the phenol ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,6-Dimethyl-4-(trifluoromethylthio)phenol can be achieved through the electrophilic aromatic ring trifluoromethylthiolation of substituted phenols. One common method involves the use of N-trifluoromethylsulfanyl aniline in the presence of boron trifluoride diethyl etherate or triflic acid as a promoter . The reaction is typically carried out under controlled conditions to ensure the selective introduction of the trifluoromethylthio group at the desired position on the phenol ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, the purification and isolation of the final product are crucial steps in the industrial production to ensure high purity and quality.

Chemical Reactions Analysis

Types of Reactions

2,6-Dimethyl-4-(trifluoromethylthio)phenol undergoes various types of chemical reactions, including:

    Electrophilic Substitution: The trifluoromethylthio group can participate in electrophilic substitution reactions, leading to the formation of various substituted products.

    Oxidation and Reduction: The phenol group can undergo oxidation and reduction reactions, resulting in the formation of quinones or hydroquinones.

    Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form biaryl compounds.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include bromo-, iodo-, nitro-, and benzyl-substituted derivatives, as well as biaryl compounds through coupling reactions .

Scientific Research Applications

2,6-Dimethyl-4-(trifluoromethylthio)phenol has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 2,6-Dimethyl-4-(trifluoromethylthio)phenol involves its interaction with molecular targets and pathways in biological systems. The trifluoromethylthio group can enhance the compound’s binding affinity and stability, leading to increased biological activity. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

2,6-Dimethyl-4-(trifluoromethylthio)phenol can be compared with other similar compounds, such as:

Properties

IUPAC Name

2,6-dimethyl-4-(trifluoromethylsulfanyl)phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9F3OS/c1-5-3-7(14-9(10,11)12)4-6(2)8(5)13/h3-4,13H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CKYSTCDWANUKMK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1O)C)SC(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9F3OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80564175
Record name 2,6-Dimethyl-4-[(trifluoromethyl)sulfanyl]phenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80564175
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

222.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

129644-69-5
Record name 2,6-Dimethyl-4-[(trifluoromethyl)sulfanyl]phenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80564175
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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